molecular formula C8H8N2O B13110917 (E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde

(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde

Cat. No.: B13110917
M. Wt: 148.16 g/mol
InChI Key: NTFUYEQEVHVXLC-NSCUHMNNSA-N
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Description

(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde is an organic compound characterized by the presence of a pyrimidine ring substituted with a methyl group at the 2-position and an acrylaldehyde moiety at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde typically involves the condensation of 2-methylpyrimidine-5-carbaldehyde with an appropriate aldehyde or ketone under basic conditions. One common method is the Knoevenagel condensation, which involves the reaction of 2-methylpyrimidine-5-carbaldehyde with acrolein in the presence of a base such as piperidine or pyridine. The reaction is usually carried out at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The pyrimidine ring can undergo substitution reactions, where the methyl group or other substituents can be replaced by different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Halogenating agents such as bromine or chlorine, nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: 3-(2-methylpyrimidin-5-yl)acrylic acid.

    Reduction: 3-(2-methylpyrimidin-5-yl)prop-2-en-1-ol.

    Substitution: Various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the pyrimidine ring can interact with nucleic acids, affecting their structure and function. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2-pyridinyl)acrylaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    (E)-3-(2-thiazolyl)acrylaldehyde: Similar structure but with a thiazole ring instead of a pyrimidine ring.

    (E)-3-(2-furyl)acrylaldehyde: Similar structure but with a furan ring instead of a pyrimidine ring.

Uniqueness

(E)-3-(2-methylpyrimidin-5-yl)acrylaldehyde is unique due to the presence of the methyl-substituted pyrimidine ring, which can influence its chemical reactivity and biological activity. The specific substitution pattern and electronic properties of the pyrimidine ring can result in distinct interactions with molecular targets, making this compound valuable for various applications.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

(E)-3-(2-methylpyrimidin-5-yl)prop-2-enal

InChI

InChI=1S/C8H8N2O/c1-7-9-5-8(6-10-7)3-2-4-11/h2-6H,1H3/b3-2+

InChI Key

NTFUYEQEVHVXLC-NSCUHMNNSA-N

Isomeric SMILES

CC1=NC=C(C=N1)/C=C/C=O

Canonical SMILES

CC1=NC=C(C=N1)C=CC=O

Origin of Product

United States

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